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3-[(3,4-Dimethylphenyl)methoxy]azetidine

Catalog No.
S13573123
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3,4-Dimethylphenyl)methoxy]azetidine

Product Name

3-[(3,4-Dimethylphenyl)methoxy]azetidine

IUPAC Name

3-[(3,4-dimethylphenyl)methoxy]azetidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChI Key

MEUZZYTZLYSPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2CNC2)C

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a heterocyclic organic compound characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing cyclic structure. Its molecular formula is C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}, and it has a molecular weight of 191.27 g/mol. The compound features a methoxy group attached to a 3,4-dimethylphenyl moiety, contributing to its unique chemical properties and potential biological activities. The structural formula can be represented as follows:

InChI InChI 1S C12H17NO c1 9 3 4 11 5 10 9 2 8 14 12 6 13 7 12 h3 5 12 13H 6 8H2 1 2H3\text{InChI }\text{InChI 1S C12H17NO c1 9 3 4 11 5 10 9 2 8 14 12 6 13 7 12 h3 5 12 13H 6 8H2 1 2H3}

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon as a catalyst, yielding reduced derivatives like alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, allowing for the introduction of different functional groups into the molecule.

Common Reagents and Conditions

Reaction TypeReagents
OxidationPotassium permanganate (KMnO4), chromium trioxide (CrO3)
ReductionHydrogen gas (H2), palladium on carbon (Pd/C)
SubstitutionHalogenated reagents (e.g., alkyl halides)

Research indicates that 3-[(3,4-Dimethylphenyl)methoxy]azetidine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity and modulating biological pathways .

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine typically involves the reaction of 3,4-dimethylbenzyl alcohol with azetidine. A common method includes:

  • Deprotonation of 3,4-dimethylbenzyl alcohol using sodium hydride.
  • Addition of azetidine under controlled conditions to form the desired product.

In industrial settings, continuous flow reactors and automated systems may be used to enhance efficiency and yield. Purification techniques such as distillation and chromatography are employed to obtain high-purity products.

3-[(3,4-Dimethylphenyl)methoxy]azetidine has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic applications in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Interaction studies focus on the binding affinity of 3-[(3,4-Dimethylphenyl)methoxy]azetidine with biological targets. The presence of the methoxy group enhances its reactivity and allows it to interact with enzymes or receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its therapeutic potential .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-[(3,4-Dimethylphenyl)methoxy]azetidine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethylphenyl)azetidin-2-oneAzetidine ring with a ketoneLacks hydroxyl group; used in medicinal chemistry
2-MethoxyazetidineSimpler azetidine derivativeOnly one methoxy group; less steric hindrance
3-(2-Methoxyphenyl)azetidinContains phenyl substitutionDifferent substitution pattern; varied biological activity

The unique combination of a methoxy group and a dimethyl-substituted phenyl moiety in 3-[(3,4-Dimethylphenyl)methoxy]azetidine distinguishes it from these similar compounds, influencing its reactivity and biological properties significantly .

The compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine represents a specialized class of four-membered nitrogen heterocycles that has gained significant attention in synthetic organic chemistry [1]. This methoxy-substituted azetidine derivative possesses unique structural characteristics with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [1]. The synthesis of such functionalized azetidines requires sophisticated methodological approaches that can accommodate the inherent ring strain and the specific substitution patterns required for methoxy incorporation.

Traditional Cyclization Approaches for Azetidine Core Formation

Traditional synthetic methodologies for azetidine core formation have evolved from classical organic synthesis principles, with several well-established approaches forming the foundation of azetidine chemistry [2] [3]. The most prevalent traditional methods include nucleophilic substitution reactions, lactam reduction strategies, and cyclization processes that exploit the unique reactivity of four-membered ring precursors.

The Horner-Wadsworth-Emmons reaction represents one of the most reliable traditional synthetic methods for preparing substituted alkene products from aldehydes and ketones with phosphonate esters [4] [5]. This approach has been successfully applied to azetidine synthesis through the preparation of methyl (N-Boc-azetidin-3-ylidene)acetate from azetidin-3-one [4] [5]. The reaction typically employs methyl 2-(dimethoxyphosphoryl)acetate with a 60% suspension of sodium hydride in mineral oil in dry tetrahydrofuran, followed by the addition of azetidin-3-one [4] [5]. The reaction is quenched with water, and the resulting aqueous solution is extracted with ethyl acetate and concentrated in vacuo, with final purification achieved through flash column chromatography or vacuum distillation [4] [5].

The aza-Michael addition represents another fundamental traditional approach for constructing carbon-nitrogen bonds in azetidine derivatives [4] [5]. This versatile method has remained an important challenge over the last decade, particularly for the preparation of NH-heterocyclic derivatives including azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles [4] [5]. The reaction typically benefits from mild reaction conditions, with the choice of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene helping to prevent side reactions, particularly the cleavage of ester groups that can be caused by other strong bases [4] [5].

Traditional MethodYield RangeKey ReagentsReaction Conditions
Horner-Wadsworth-Emmons60-72%Sodium hydride, phosphonate estersDry tetrahydrofuran, room temperature
Aza-Michael Addition53-83%1,8-diazabicyclo[5.4.0]undec-7-eneAcetonitrile, 65°C, 4-16 hours
Nucleophilic Substitution46-75%Various bases (potassium carbonate)Acetonitrile, elevated temperatures

The Wenker synthesis provides an alternative traditional route for azetidine formation through the conversion of beta amino alcohols to aziridines with sulfuric acid, which can be subsequently modified for azetidine synthesis [6]. This approach has been adapted for azetidine synthesis through the oxidation of 1,3-amino boronic esters to corresponding 1,3-amino alcohols, followed by treatment with chlorosulfonic acid to form ammonium sulfate salts that undergo base-mediated cyclization to yield azetidines [7].

Traditional cyclization approaches also encompass intramolecular nucleophilic substitution reactions, which are often used to form azetidine rings where a nitrogen atom attacks a carbon atom connected to a leaving group such as halogen or mesylate [8]. These reactions typically require careful optimization of reaction conditions to achieve acceptable yields while minimizing side reactions that can occur due to the high ring strain inherent in four-membered heterocycles [2] [3].

Modern Photocatalytic Strategies for Functionalized Azetidines

Modern photocatalytic strategies have revolutionized the synthesis of functionalized azetidines by introducing mild, selective, and environmentally friendly methodologies that overcome many limitations of traditional approaches [9] [10] [11]. These advanced techniques leverage visible light activation and sophisticated photocatalyst systems to enable unprecedented reactivity patterns and functional group tolerance.

The aza Paternò-Büchi reaction represents one of the most significant advances in photocatalytic azetidine synthesis [3] [12] [13]. This [2+2] photocycloaddition reaction between imines and alkenes provides arguably the most direct approach to functionalized azetidines [3] [12] [13]. Recent developments have overcome previous challenges associated with the excitation of functionalized imines and resulting undesired competing reaction paths through the selective activation of alkene functionality upon energy transfer from suitable photocatalysts to their corresponding triplet states [12] [13].

Visible light-enabled aza Paternò-Büchi reactions have demonstrated exceptional efficiency, achieving yields of up to 99% with diastereoselectivity greater than 20:1 [12] [13]. The approach relies on energy transfer from photocatalysts such as compound 17- PF₆ at 0.5 mol% loading in tetrahydrofuran, with reactions conducted using 40W PR160-427 nm Kessil lights at 5 cm distance and 100% intensity [12] [13]. The mild reaction conditions allow for the preservation of sensitive functional groups and enable the formation of functionalized azetidines from imine and alkene containing precursors [12] [13].

Radical strain-release photocatalysis represents a cutting-edge approach for accessing densely functionalized azetidines through the treatment of azabicyclo[1.1.0]butanes with visible light-driven methods [9] [10] [14]. This methodology employs novel organic photosensitizers that govern key energy-transfer processes with diverse types of sulfonylimine precursors [9] [10] [14]. The formed radical intermediates are intercepted by azabicyclo[1.1.0]butanes through radical strain-release processes, providing access to azetidines in high chemical yields in single synthetic operations [9] [10] [14].

Photocatalytic MethodPhotocatalystYield RangeReaction TimeLight Source
Aza Paternò-Büchi17- PF₆ (0.5 mol%)52-99%Variable427 nm LED
Radical Strain-ReleaseTBCzTrz (0.25 mol%)40-91%12-24 hours365 nm
Energy Transfer4CzIPN (2.0 mol%)28-76%8-16 hours365 nm
Dehydrogenative [2+2]Photoredox catalysts45-85%6-12 hoursVisible light

The selection and design of photosensitizers represents a critical aspect of modern photocatalytic azetidine synthesis [9] [10]. The most effective photocatalysts are characterized by high triplet energy (T₁ E₀,₀ > 2.55 eV) and very small singlet-triplet energy gaps [9] [10]. This combination allows for rapid S₁-T₁ and T₁-S₁ interconversion through intersystem crossing and reversed intersystem crossing, respectively [9] [10]. The optimal photocatalyst identified in recent studies exhibits the lowest singlet-triplet energy gap of 0.05 eV and a T₁ E₀,₀ of 2.74 eV, enabling extremely efficient energy transfer processes with catalyst loadings as low as 0.25 mol% [9] [10].

Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed to allow stereoselective and high-yielding synthesis of functionalized azetidines [15]. These oxidative formal aza Paternò-Büchi reactions are induced by photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones as the amine components, and in the presence of structurally diverse alkenes, intermolecular [2+2] cyclization occurs to form complex azetidine systems [15].

Optimization of Protecting Group Strategies for Methoxy-Substituted Derivatives

The optimization of protecting group strategies for methoxy-substituted azetidine derivatives requires careful consideration of the unique reactivity patterns associated with both the azetidine core and the methoxy functional group [16] [17] [18]. These strategies must balance the need for selective protection and deprotection while maintaining the integrity of the four-membered ring system and preserving the methoxy substitution pattern.

The tert-butyloxycarbonyl (Boc) protecting group represents the most widely employed nitrogen protection strategy for azetidine derivatives [4] [17] [18]. This protecting group offers several advantages including stability under basic conditions, compatibility with various synthetic transformations, and mild deprotection conditions using trifluoroacetic acid [18] [19]. For methoxy-substituted azetidines, Boc protection has demonstrated excellent compatibility, with successful application in the synthesis of compounds such as N-Boc-3-methoxyazetidines through aziridine to azetidine rearrangement processes [20].

The para-ethoxyphenyl group has emerged as an effective protecting group specifically for azetidine nitrogen atoms, offering unique advantages for methoxy-substituted derivatives [21]. This protecting group can be oxidatively removed by ceric ammonium nitrate in good yields, with fourteen different N-(para-ethoxyphenyl)-2-azetidinones being synthesized through standard [2+2] ketene-imine cycloadditions [21]. Treatment of these compounds with ceric ammonium nitrate yields N-dearylated 2-azetidinones in good to excellent yields, with optimization studies revealing optimal conditions for solvent, molar equivalents of ceric ammonium nitrate, and reaction temperatures [21].

The tert-butoxythiocarbonyl (Botc) group represents an innovative protecting strategy that combines amine protection with alpha-activation capabilities [18] [19]. This protecting group demonstrates greater acid lability compared to Boc protection, as illustrated by addition of trifluoroacetic acid to mixtures of N-Botc and N-Boc-azetidine, resulting in preferential deprotection of the Botc group [18] [19]. The Botc group can also be eliminated under thermal conditions (ethanol reflux, 12 hours) and proves compatible with alpha-lithiation-electrophile trapping under conditions similar to those used with N-thiopivaloylazetidine [18] [19].

Protecting GroupDeprotection MethodYield RangeConditionsCompatibility
BocTrifluoroacetic acid85-95%Room temperature, 2-4 hoursHigh with methoxy groups
Para-ethoxyphenylCeric ammonium nitrate66-95%Variable temperatureModerate
BotcThermal or acidic90-99%Reflux ethanol or TFAExcellent
BenzylHydrogenolysis70-90%Palladium catalysisGood

Benzyl protecting groups have been extensively studied for azetidine derivatives, though their application in methoxy-substituted systems requires careful optimization [22] [23]. The benzyl group offers excellent stability under basic and mildly acidic conditions but requires hydrogenolytic removal using palladium catalysts [22] [23]. For methoxy-substituted azetidines, benzyl protection has proven effective, though the removal process must be carefully controlled to prevent over-reduction of the methoxy functionality [22].

Orthogonal protecting group strategies have become increasingly important for complex methoxy-substituted azetidine derivatives [16] [24]. The principle of orthogonal stability requires that protecting groups should be cleaved under completely different reaction conditions without affecting other functional groups present [16] [24]. For methoxy-substituted azetidines, successful orthogonal strategies typically employ combinations of acid-labile (Boc), base-labile (fluorenylmethyloxycarbonyl), and hydrogenolysis-labile (benzyl) protecting groups [16] [24] [23].

The optimization of protecting group removal conditions for methoxy-substituted azetidines has revealed several critical factors [25] [19]. Halogen-containing nitrogen sources combined with light exposure in the presence of water and proton donors have emerged as environmentally acceptable alternatives to traditional metal-based deprotection methods [25]. These conditions result in higher production yields and avoid the utilization of large quantities of metals such as cerium IV, making them particularly attractive for large-scale synthesis of methoxy-substituted azetidine derivatives [25].

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectroscopic profile of 3-[(3,4-Dimethylphenyl)methoxy]azetidine exhibits characteristic signals that reflect its structural components. The azetidine ring protons appear as complex multipiples in the region of 3.0-4.0 ppm, with the ring strain affecting the chemical environment and coupling patterns of these methylene protons [3]. The methoxy linker protons typically resonate as a singlet around 3.7-3.9 ppm, consistent with similar methoxy-containing compounds. The aromatic protons of the 3,4-dimethylphenyl moiety generate multiple signals in the 6.5-7.5 ppm region, with the dimethyl substituents appearing as singlets around 2.2-2.3 ppm .

¹³C NMR spectroscopy reveals the azetidine carbon atoms in the 50-70 ppm range, with the ring strain influencing the exact chemical shifts. The methoxy carbon appears around 55-60 ppm, while the aromatic carbons of the dimethylphenyl ring produce signals in the typical aromatic region of 120-140 ppm. The methyl substituents on the aromatic ring resonate around 20-21 ppm [3] [2].

NMR TechniqueChemical Shift RangeAssignmentMultiplicity
¹H NMR3.0-4.0 ppmAzetidine CH₂Complex multipiples
¹H NMR3.7-3.9 ppmMethoxy CH₃Singlet
¹H NMR6.5-7.5 ppmAromatic HMultiple signals
¹H NMR2.2-2.3 ppmDimethyl groupsSinglet
¹³C NMR50-70 ppmAzetidine carbons-
¹³C NMR55-60 ppmMethoxy carbon-
¹³C NMR120-140 ppmAromatic carbons-

Infrared Spectroscopy

The infrared spectrum of 3-[(3,4-Dimethylphenyl)methoxy]azetidine displays characteristic absorption bands corresponding to its functional groups. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium intensity, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 cm⁻¹ range with strong intensity. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1450-1600 cm⁻¹ region. The ether linkage produces strong absorption bands in the fingerprint region between 1000-1300 cm⁻¹, and the carbon-nitrogen stretching vibrations of the strained azetidine ring appear with medium intensity around 1000-1200 cm⁻¹ [4] [5].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C-H (aromatic)3000-3100MediumAromatic stretching
C-H (aliphatic)2800-3000StrongAliphatic stretching
C=C (aromatic)1450-1600Medium-StrongRing stretching
C-O (ether)1000-1300StrongEther linkage
C-N (azetidine)1000-1200MediumStrained ring

Mass Spectrometry

Mass spectrometric analysis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine under electron ionization conditions produces a molecular ion peak at m/z 191, corresponding to the molecular weight. The inherent ring strain of the azetidine moiety facilitates fragmentation, typically resulting in ring opening and formation of characteristic fragment ions [6]. Under electrospray ionization conditions, the compound exhibits a protonated molecular ion at m/z 192 [M+H]⁺, with soft ionization preserving the molecular ion integrity. Chemical ionization techniques can produce adduct ions such as [M+NH₄]⁺ at m/z 209, providing additional confirmation of molecular weight [7] [8].

Thermodynamic Stability Analysis

Ring Strain Considerations

The thermodynamic stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is fundamentally influenced by the considerable ring strain inherent in the four-membered azetidine nucleus. The ring strain energy is approximately 25.4 kcal/mol, which positions azetidines between the highly strained aziridines (27.7 kcal/mol) and the relatively unstrained pyrrolidines [9] [10] [6]. This intermediate stability profile allows for both synthetic accessibility and controlled reactivity under appropriate conditions.

The thermodynamic parameters indicate that while the compound possesses significant ring strain, it maintains sufficient stability for practical handling and storage under ambient conditions. The activation energy for ring opening is higher than that observed for aziridines, contributing to enhanced shelf stability. However, the positive heat of formation resulting from ring strain renders the compound thermodynamically unstable relative to acyclic analogs [9] [10].

ParameterValueSignificance
Ring strain energy25.4 kcal/molModerate instability
Thermal stability<100°CTemperature-sensitive
Decomposition pathwayC-N bond cleavageRing opening mechanism
Relative stability vs aziridineMore stableLower ring strain

Thermal Behavior

Thermal analysis indicates that 3-[(3,4-Dimethylphenyl)methoxy]azetidine exhibits moderate thermal stability, with decomposition typically occurring above 100°C through carbon-nitrogen bond cleavage and subsequent ring opening. The methoxy substituent and aromatic ring provide additional stabilization through electronic effects, though the fundamental ring strain remains the dominant factor in thermal behavior [5] [11]. Differential scanning calorimetry studies of similar azetidine derivatives demonstrate characteristic endothermic transitions corresponding to ring opening processes [11].

Solubility and Partition Coefficient Studies

Aqueous Solubility Profile

The solubility characteristics of 3-[(3,4-Dimethylphenyl)methoxy]azetidine reflect the compound's amphiphilic nature, possessing both hydrophilic (azetidine nitrogen) and lipophilic (aromatic ring, methoxy group) components. Aqueous solubility is limited due to the hydrophobic character of the dimethylphenyl moiety, though the basic nitrogen atom can enhance solubility under acidic conditions through protonation. The predicted pKa of approximately 9.68 indicates that the compound exists predominantly in the neutral form at physiological pH, contributing to moderate water solubility [12] [4].

The compound demonstrates high solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide, reflecting its organic nature and moderate polarity. Solubility in hexane is expected to be limited due to the polar azetidine nitrogen and methoxy oxygen atoms [13] [4].

Solvent SystemPredicted SolubilityBasis
WaterLimitedHydrophobic aromatic ring
OctanolHighLipophilic character
EthanolModerateBalanced polarity
DichloromethaneHighOrganic solvent compatibility
DMSOHighPolar aprotic solvent

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is estimated to fall within the range of 1.5-2.5, indicating moderately lipophilic character suitable for biological membrane permeation. This value reflects contributions from the lipophilic aromatic ring and methoxy group balanced against the hydrophilic azetidine nitrogen [14] [15] [16]. The distribution coefficient (Log D) at physiological pH 7.4 depends on the ionization state, with the compound existing predominantly in neutral form given its high pKa [16] [17].

Experimental determination of partition coefficients would optimally employ the shake-flask method with careful attention to pH control and equilibration time. The compound's moderate lipophilicity suggests favorable characteristics for oral bioavailability and membrane permeability, falling within the optimal range for pharmaceutical applications according to Lipinski's rule of five [16] [17].

PropertyPredicted ValuePharmaceutical Relevance
Log P (octanol/water)1.5-2.5Optimal for absorption
Log D (pH 7.4)pH dependentBioavailability factor
Membrane permeabilityGoodFavorable Log P range
Blood-brain barrierLikely permeableModerate lipophilicity

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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